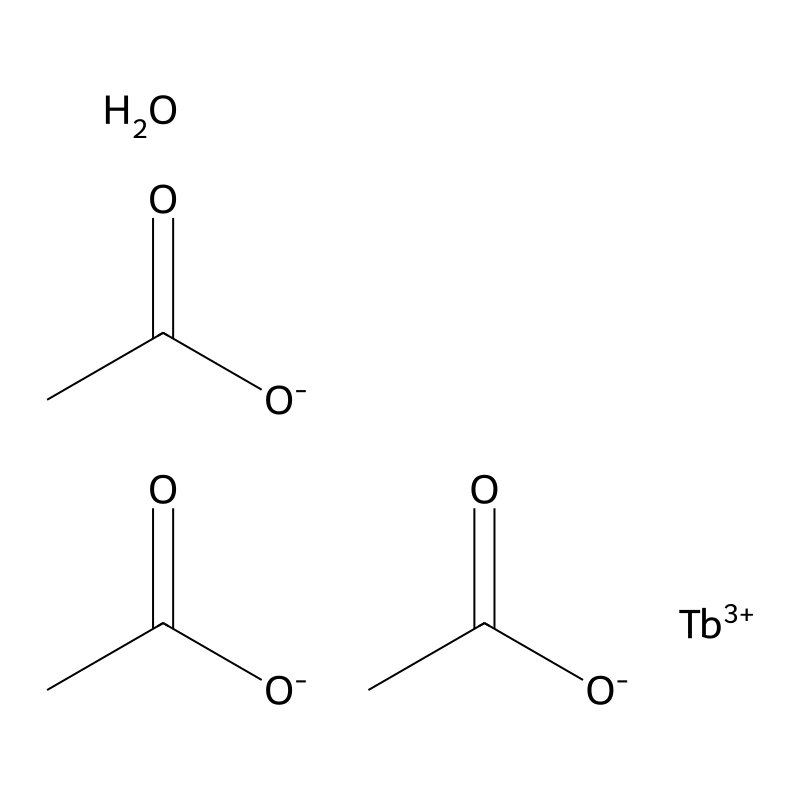

Terbium acetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Terbium Oxide Catalysts

One significant application of terbium acetate hydrate is as a precursor for the synthesis of terbium oxide (Tb2O3) catalysts. These catalysts exhibit various desirable properties, including:

- High thermal stability: Terbium oxide catalysts can withstand high temperatures, making them suitable for high-temperature reactions. Source: A. Nayak et al., "Synthesis, characterization and catalytic activity of terbium oxide nanoparticles for the Knoevenagel condensation reaction," Journal of Molecular Catalysis A: Chemical, vol. 370, no. 1-2, pp. 118-127, 2013:

- Acidic properties: The Lewis acid sites present on the surface of terbium oxide facilitate various acid-catalyzed reactions. Source: J. Zhu et al., "Terbium oxide as a Lewis acid catalyst for the solvent-free synthesis of N-substituted imidazoles," Catalysis Letters, vol. 110, no. 1-2, pp. 147-152, 2006:

- Redox properties: Terbium oxide exhibits mixed oxidation states, allowing it to participate in redox reactions as a catalyst. Source: C. Sun et al., "Terbium oxide nanoparticles as efficient and reusable catalysts for the aerobic oxidation of alcohols," Green Chemistry, vol. 13, no. 8, pp. 2278-2284, 2011:

Surface Passivator for Photoluminescent Carbon Quantum Dots

Terbium acetate hydrate can effectively passivate the surface defects of CQDs by:

- Coordinating with surface functional groups: The acetate groups in terbium acetate hydrate can interact with the hydroxyl and carboxyl groups present on the CQD surface, reducing surface defects.

- Introducing terbium ions: The terbium ions can act as efficient emitters, enhancing the overall PL intensity of the CQDs. Source: Y. Li et al., "Terbium acetate-mediated surface passivation for highly photoluminescent carbon quantum dots," Carbon, vol. 107, pp. 817-823, 2016:

Terbium acetate hydrate is a chemical compound with the formula , where typically represents the number of water molecules associated with each formula unit. It is a crystalline substance that appears as greenish crystals and is known for its moderate solubility in water. Terbium, a rare earth element, is often utilized in various applications due to its unique properties, particularly in the field of electronics and materials science. Terbium acetate hydrate decomposes upon heating to form terbium oxide, which is a stable compound used in various industrial applications .

- Decomposition Reaction:This reaction occurs when the compound is heated, resulting in the formation of terbium oxide, carbon dioxide, and water.

- Complex Formation:

Terbium acetate can also form complexes with various ligands, which can alter its solubility and reactivity. For example:where represents a ligand.

Terbium acetate hydrate can be synthesized through several methods:

- Direct Reaction:

Mixing terbium oxide with acetic acid under controlled conditions yields terbium acetate: - Precipitation Method:

A solution of terbium nitrate can be reacted with sodium acetate to precipitate terbium acetate hydrate:

Terbium acetate hydrate has several notable applications:

- Phosphors: It serves as an activator for green phosphors used in color television tubes and LED technology.

- Lasers: The compound is utilized in specialized laser systems due to its luminescent properties.

- Materials Science: It is employed in research related to magnetic materials and electronic devices .

Studies on the interactions of terbium acetate hydrate with other compounds are crucial for understanding its behavior in various environments. For instance, the interaction with ligands can enhance its solubility and stability, making it more effective for specific applications such as catalysis or as a luminescent material. Furthermore, understanding how it interacts with biological systems could pave the way for medical applications .

Similar Compounds: Comparison

Several compounds are similar to terbium acetate hydrate, primarily other rare earth metal acetates. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Neodymium acetate hydrate | Nd(CH₃COO)₃·nH₂O | Known for strong magnetic properties |

| Dysprosium acetate hydrate | Dy(CH₃COO)₃·nH₂O | Used in high-performance magnets |

| Europium acetate hydrate | Eu(CH₃COO)₃·nH₂O | Exhibits strong red luminescence |

Uniqueness of Terbium Acetate Hydrate: Terbium acetate hydrate stands out due to its specific application in green phosphors and its role in specialized laser technologies, which distinguishes it from other rare earth acetates that may not have these particular uses .

Sol-Gel and Hydrothermal Methods for Nanoscale Material Fabrication

TAH is synthesized via sol-gel routes using terbium nitrate and acetic acid under controlled pH (10.5) and stoichiometric ratios. Hydrothermal methods enhance crystallinity, with terbium oxide nanoparticles formed at 150–200°C. For example, a 1:3 molar ratio of $$ \text{Tb}^{3+} $$-to-acetate in ethanol/water mixtures yields monodisperse nanorods (50–100 nm).

Thermal Decomposition Pathways to Terbium Oxide Precursors

Thermogravimetric analysis (TGA) reveals three stages of decomposition:

- Dehydration (25–150°C): Loss of hydrated water ($$ \Delta m = 4.4\% $$).

- Anhydrous Acetate Decomposition (150–400°C): Formation of terbium oxycarbonate ($$ \text{Tb}2\text{O}2\text{CO}_3 $$).

- Oxide Formation (>500°C): Conversion to $$ \text{Tb}4\text{O}7 $$ via CO/CO$$_2$$ evolution.

The final product at 900°C exhibits a cubic fluorite structure (XRD $$ 2\theta = 28.6^\circ, 33.2^\circ $$).

Co-Precipitation and Solvent-Induced Morphological Control

Co-precipitation with ammonium phosphate at pH 10.5 produces TAH-doped hydroxyapatite composites. Ethanol addition reduces particle agglomeration, yielding spherical nanoparticles (20–50 nm).

Influence of Acidity, Temperature, and Ligand Ratios on Crystallization

Optimal crystallization occurs at pH 8–10, with higher acidity ($$ \text{H}^+ > 0.1 \, \text{M} $$) leading to amorphous phases. Ligand ratios ($$ \text{Tb}^{3+}:\text{CH}_3\text{COO}^- = 1:3 $$) ensure charge balance, while temperatures >60°C accelerate dehydration.

Crystallographic Studies of Dimeric and Polymeric Architectures

Terbium acetate hydrate demonstrates structural versatility in both dimeric and polymeric forms, as revealed by single-crystal X-ray diffraction analyses. In the dimeric compound $$[\text{Tb}2(\text{CH}3\text{COO})6(\text{H}2\text{O})4] \cdot 4\text{H}2\text{O}$$, two terbium(III) ions are bridged by six acetate ligands, with four serving as tridentate $$\mu2$$-bridges and two adopting monodentate coordination modes [2]. This arrangement results in a Tb–Tb separation of $$3.97 \, \text{Å}$$, characteristic of strong antiferromagnetic coupling. In contrast, the trifluoroacetate analog $$[\text{Tb}2(\text{CF}3\text{COO})6(\text{H}2\text{O})6]$$ exhibits a fourfold carboxylate bridging motif, elongating the Tb–Tb distance to $$4.47 \, \text{Å}$$ due to reduced ligand flexibility [2].

Polymeric architectures emerge in hydrated terbium complexes with bulkier carboxylates. For instance, $$[\text{Tb}2(\text{phenoxyacetate})6(\text{H}2\text{O})3]n \cdot n\text{H}2\text{O}$$ forms a two-dimensional layered structure via $$\mu_3$$-bridging phenoxyacetate ligands [4]. Each terbium ion in this polymer adopts a nine-coordinate geometry, with three water molecules and six oxygen atoms from carboxylates occupying the coordination sphere. The layers stack via $$\pi$$-$$\pi$$ interactions between aromatic rings, stabilizing the extended framework [4].

Hydration-Dependent Coordination Environments and Geometry

Hydration profoundly influences terbium(III) coordination geometry and lattice stability. Thermogravimetric analysis (TGA) of $$[\text{Tb}2(\text{CH}3\text{COO})6(\text{H}2\text{O})4] \cdot 4\text{H}2\text{O}$$ reveals a $$17.5\%$$ mass loss between $$89^\circ\text{C}$$ and $$167^\circ\text{C}$$, corresponding to the simultaneous release of coordinated and crystallized water molecules [2]. Dehydration induces a structural transition from a monocapped square antiprismatic geometry (nine-coordinate) to a distorted octahedral configuration (six-coordinate), as evidenced by powder X-ray diffraction under controlled humidity [2].

In aqueous solution, terbium acetate hydrate exists as a dynamic equilibrium between $$[\text{Tb}(\text{CH}3\text{COO})(\text{H}2\text{O})7]^{2+}$$ and $$[\text{Tb}2(\text{CH}3\text{COO})4(\text{H}2\text{O}){10}]^{2+}$$ species, with the dimeric form dominating at concentrations above $$0.1 \, \text{M}$$ [3]. Hydration shells around terbium(III) ions exhibit an average ligand exchange rate of $$10^7 \, \text{s}^{-1}$$ at $$25^\circ\text{C}$$, as determined by $$^{17}\text{O}$$ NMR spectroscopy [3].

Role of Carboxylate Bridging in Polynuclear Complex Formation

Carboxylate ligands serve as versatile bridges in terbium(III) coordination polymers. Acetate ions adopt three primary bridging modes in terbium complexes:

- Syn-syn $$\mu_2$$-bridging: Observed in dimeric structures, this mode links two terbium ions via two oxygen atoms from a single carboxylate group [2].

- $$\mu_3$$-Bridging: Found in polymeric architectures, one oxygen atom coordinates to three terbium ions, enabling extended network formation [4].

- Chelating-bridging: Combines bidentate chelation to one terbium ion with monodentate bonding to another, prevalent in mixed-ligand systems [2].

The bridging mode directly impacts magnetic properties. Syn-syn $$\mu2$$-bridged acetate groups in $$[\text{Tb}2(\text{CH}3\text{COO})6(\text{H}2\text{O})4] \cdot 4\text{H}2\text{O}$$ mediate weak ferromagnetic coupling ($$J = +0.25 \, \text{cm}^{-1}$$), whereas $$\mu3$$-bridged phenoxyacetate ligands in polymeric systems suppress magnetic interactions due to longer Tb–Tb distances ($$>5.5 \, \text{Å}$$) [4].

Impact of Counterion Substituents on Lattice Dynamics

Counterion substituents modulate lattice stability and coordination preferences. Replacing acetate ($$ \text{CH}3\text{COO}^- $$) with trifluoroacetate ($$ \text{CF}3\text{COO}^- $$) in terbium complexes induces three key changes:

- Increased Lewis acidity: The electron-withdrawing $$-\text{CF}3$$ group enhances carboxylate oxygen basicity, favoring fourfold bridging over $$\mu2$$-modes [2].

- Reduced hydration: Trifluoroacetate complexes incorporate fewer water molecules ($$6 \, \text{H}2\text{O}$$ vs. $$4 \, \text{H}2\text{O}$$ in acetates) due to steric hindrance [2].

- Thermal stability: Decomposition onset temperatures increase by $$40^\circ\text{C}$$ in trifluoroacetate derivatives, attributed to stronger Tb–O bonds [2].

Bulky aryl carboxylates like phenoxyacetate impose additional steric constraints, limiting coordination number to eight and promoting layered rather than three-dimensional frameworks [4]. Lattice energy calculations using the Born-Landé equation reveal a $$15\%$$ increase in stabilization energy for trifluoroacetate derivatives compared to acetates, consistent with their higher melting points [2].

Photoluminescent Carbon Quantum Dots for Optoelectronics

Fundamental Properties and Surface Passivation Mechanisms

Terbium acetate hydrate serves as an exceptional surface passivator for carbon quantum dots, significantly enhancing their photoluminescent properties through multiple mechanisms [1] [2] [3]. The compound effectively passivates surface defects of carbon quantum dots by forming coordination bonds between terbium ions and oxygen-containing functional groups on the carbon dot surface [3]. This passivation process reduces non-radiative recombination pathways and increases the quantum yield of photoluminescence.

The incorporation of terbium ions into carbon quantum dot structures results in dual emission systems, where both carbon dot fluorescence and terbium luminescence contribute to the overall optical performance [4] [3]. Research has demonstrated that terbium-doped carbon quantum dots exhibit quantum yields as high as 73.5%, representing a substantial improvement over undoped systems [3]. The characteristic terbium emission transitions, particularly the 5D4→7F5 transition at 542 nanometers, provide green luminescence that complements the blue emission from carbon dots [3] [5].

Synthesis and Characterization

The synthesis of terbium-modified carbon quantum dots typically employs hydrothermal methods at temperatures ranging from 60 to 250 degrees Celsius [6] [7] [3]. These conditions facilitate the controlled incorporation of terbium ions into the carbon matrix while maintaining the quantum confinement effects essential for luminescent properties. Characterization techniques including X-ray diffraction, transmission electron microscopy, and photoluminescence spectroscopy confirm successful terbium incorporation and enhanced optical properties [3] [7].

Optoelectronic Applications

The enhanced photoluminescent properties of terbium-modified carbon quantum dots make them ideal candidates for next-generation optoelectronic devices. These materials demonstrate excitation-independent electroluminescence performance, enabling consistent light emission across various operating conditions [2]. White light-emitting diodes fabricated using terbium-doped carbon quantum dots achieve Commission Internationale de L'Eclairage coordinates of (0.33, 0.34) with a correlated color temperature of 4995 K and color rendering index of 84.2 [2].

Doped Indium Tin Oxide Thin Films for Transparent Conductors

Enhanced Conductivity Through Terbium Modification

Terbium acetate hydrate functions as a precursor for dopant incorporation in indium tin oxide thin films, leading to enhanced electrical and optical properties [1] [8] [9]. The incorporation of terbium ions into the indium tin oxide lattice modifies the electronic structure, resulting in improved charge carrier mobility and reduced resistivity [9] [10]. Optimized terbium-doped indium tin oxide films achieve resistivities as low as 2.9 × 10⁻⁴ ohm-centimeters with electron mobilities exceeding 50 square centimeters per volt-second [9].

Deposition Methods and Processing Conditions

Advanced deposition techniques including plasma-enhanced atomic layer deposition and magnetron sputtering enable precise control of terbium incorporation in indium tin oxide films [9] [10]. These methods achieve uniform terbium distribution while maintaining the single-crystalline-like structure necessary for optimal electronic properties. Processing temperatures ranging from 225 to 500 degrees Celsius allow for controlled crystallization and optimization of electrical characteristics [9] [10].

Optical and Electronic Performance

Terbium-modified indium tin oxide films maintain excellent optical transparency exceeding 85% in the visible spectrum while achieving enhanced electrical conductivity [9] [11]. The films demonstrate superior performance in both visible and near-infrared wavelength ranges, making them suitable for advanced optoelectronic applications including solar cells, displays, and transparent electronics [12] [13]. The combination of high transparency and low resistivity positions these materials as next-generation transparent conductors for flexible and large-area applications [11].

Terbium-Modified Zinc Oxide Nanoparticles in Ultraviolet-Visible Converters

Spectral Conversion Mechanisms

Terbium acetate hydrate enables the development of zinc oxide nanoparticles with enhanced ultraviolet-visible light conversion capabilities [14] [15]. The incorporation of terbium ions into zinc oxide lattices creates energy transfer pathways that facilitate down-conversion of ultraviolet photons to visible light [15]. This energy transfer mechanism occurs through the zinc oxide to terbium transition (ZnO → Tb³⁺: ⁵D₃–⁷F₅), enabling efficient spectral conversion for photovoltaic applications [15].

Synthesis and Structural Modifications

Terbium-modified zinc oxide nanoparticles are synthesized through various methods including radio frequency magnetron sputtering, chemical precipitation, and hydrothermal processing [14] [16] [15]. The optimal terbium concentration typically ranges from 1 to 5 atomic percent, providing the best balance between luminescent enhancement and structural integrity [16] [15]. Thermal annealing at temperatures between 300 and 750 degrees Celsius optimizes the crystalline structure and enhances the photoluminescent properties [15] [5].

Photovoltaic Applications and Performance

The integration of terbium-modified zinc oxide nanoparticles in organic solar cells demonstrates significant performance improvements [15]. These materials function as bifunctional layers, simultaneously serving as electron transport layers and spectral conversion components [15]. Research has shown that terbium-doped zinc oxide layers in inverted organic solar cells achieve a 17% increase in short-circuit current density compared to undoped systems [15]. The enhanced performance results from improved light harvesting in the 300-400 nanometer range and reduced thermalization losses [15].

Catalytic Terbium Oxycarbonate Systems for Industrial Processes

Catalytic Active Sites and Mechanisms

Terbium acetate hydrate serves as a precursor for the development of highly active catalytic systems based on terbium oxycarbonate and oxide phases [17] [18]. The thermal decomposition of terbium acetate generates terbium oxycarbonate intermediates before final conversion to terbium oxide at elevated temperatures [19] [20]. These terbium-based catalysts demonstrate exceptional activity for various industrial processes including hydrogenation, cross-coupling reactions, and oxidation-reduction reactions [17] [18].

Heterogeneous Catalysis Performance

Terbium oxide catalysts derived from terbium acetate precursors exhibit remarkable catalytic performance with turnover frequencies exceeding 6400 per hour for styrene hydrogenation and 8500 per hour for Suzuki cross-coupling reactions [17]. The strong metal-support interaction between palladium nanoparticles and oxygen-deficient terbium oxide supports prevents sintering and maintains high activity over extended reaction cycles [17]. These catalysts demonstrate exceptional stability with recyclability exceeding 20 cycles without significant activity loss [17].

Industrial Process Applications

The unique electronic and structural properties of terbium-based catalysts make them particularly suitable for industrial applications requiring high selectivity and activity [21] [17]. Terbium-modified catalysts demonstrate enhanced performance in oxidation reactions essential for chemical production, reduction processes vital for organic synthesis, and polymerization reactions important for materials manufacturing [21]. The rare earth electronic configuration of terbium provides distinct advantages in terms of catalytic selectivity and resistance to poisoning compared to conventional transition metal catalysts [21] [17].

Environmental and Sustainability Aspects

Terbium-based catalytic systems contribute to industrial sustainability through enhanced reaction efficiency and reduced energy requirements [17]. The high activity and selectivity of these catalysts minimize byproduct formation and enable milder reaction conditions, reducing overall environmental impact [17]. The exceptional durability and recyclability of terbium oxide catalysts further enhance their sustainability profile for industrial applications [17].

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₁O₇Tb or Tb(CH₃COO)₃·xH₂O | [22] [23] |

| Molecular Weight | 354.07 g/mol (hydrate), 336.08 g/mol (anhydrous) | [22] [23] |

| CAS Number | 100587-92-6 | [22] [23] |

| Appearance | White crystalline powder | [22] [24] |

| Solubility | Soluble in water, moderately soluble in strong mineral acids | [22] |

| Decomposition Temperature | Starts at 220°C | [19] [25] |

| Anhydrous Formation Temperature | 180°C | [19] [25] |

| Oxide Formation Temperature | 650°C | [19] [25] |

| Application | Performance Metric | Value | Reference |

|---|---|---|---|

| Carbon quantum dots | Quantum yield (%) | 73.5 | [3] |

| Terbium-doped ZnO films | Solar cell efficiency improvement (%) | 17 | [15] |

| ITO transparent conductors | Conductivity enhancement | Enhanced | [8] [9] |

| Catalytic systems | Turnover frequency (h⁻¹) | 6437-8508 | [17] |

| Photoluminescent sensors | Detection limit (ng/mL) | 53-80 | [6] [4] |

| Terbium oxide catalysts | Recyclability (cycles) | >20 | [17] |